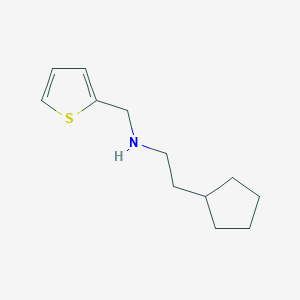![molecular formula C11H13N7 B14902779 n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that features both pyrazole and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the reaction of 1H-pyrazole with a suitable propylating agent, followed by cyclization with a triazole precursor. Common reagents include hydrazine hydrate and various alkylating agents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents
Common Reagents and Conditions
Common reagents include hydrazine hydrate, alkyl halides, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: As a scaffold for developing inhibitors of enzymes like CDK2, which are targets for cancer treatment.
Biological Studies: Investigating its effects on cell cycle progression and apoptosis induction.
Chemical Research: Studying its reactivity and potential as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. This interaction inhibits the enzyme’s activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material.
Uniqueness
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its dual pyrazole and triazole rings, which confer specific reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C11H13N7 |
|---|---|
Molekulargewicht |
243.27 g/mol |
IUPAC-Name |
N-(3-pyrazol-1-ylpropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H13N7/c1(6-18-7-2-4-15-18)3-12-10-11-16-14-9-17(11)8-5-13-10/h2,4-5,7-9H,1,3,6H2,(H,12,13) |
InChI-Schlüssel |
LMJLCXVCHXZDCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCCNC2=NC=CN3C2=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)



![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)






![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)

